(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal
Description
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 |
InChI Key |
RMHCJIQOFXULDL-KCDKBNATSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
Origin of Product |
United States |
Preparation Methods
Use of Deoxyketohexose Isomerases
A notable enzymatic method involves the use of deoxyketohexose isomerases, which catalyze the epimerization and isomerization of hexose derivatives. A patent (EP2161332B1) describes a process where a deoxyketohexose isomerase catalyzes the conversion of specific hexose substrates into deoxyhexose derivatives with high stereoselectivity. This approach exploits the enzyme's ability to epimerize at the C-3 position, facilitating the formation of the desired stereochemistry in the target molecule.
- Starting with a suitable hexose precursor, such as D-galactose or D-glucose.
- Incubation with a recombinant deoxyketohexose isomerase under optimal pH and temperature conditions.
- Subsequent purification of the epimerized product, which can be further functionalized.
- High stereoselectivity.
- Mild reaction conditions.
- Environmentally friendly process.
Biotransformation of Hexoses
Biotransformation processes involve microbial or enzymatic oxidation of hexoses, followed by fluorination, to generate the target compound. For example, microbial strains capable of oxidizing D-galactose to its corresponding aldehyde intermediates can be employed, followed by chemical fluorination steps.
Chemical Synthesis Strategies
Synthesis from Protected Hexose Derivatives
Chemical methods often start from protected hexose derivatives, such as tetra-O-acetyl or tetra-O-benzyl derivatives, which allow selective modifications at specific hydroxyl groups.
- Protection: Protect hydroxyl groups of D-galactose or D-glucose to prevent undesired reactions.
- Selective Deoxygenation: Use reagents like thionyl chloride or phosphorus oxychloride to selectively remove hydroxyl groups at specific positions, generating deoxy derivatives.
- Fluorination: Introduce fluorine at the C-3 position via nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which facilitate the replacement of hydroxyl groups with fluorine with stereocontrol.
Protected hexose derivative → Activation of C-3 hydroxyl → Nucleophilic substitution with DAST → Deprotection → Purification of (2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal.
Stereoselective Oxidation and Fluorination
Another approach involves the oxidation of a suitable diol precursor to an aldehyde followed by stereoselective fluorination at the aldehyde carbon.
- Synthesize a diol precursor with the correct stereochemistry.
- Oxidize selectively to the aldehyde using reagents such as pyridinium chlorochromate (PCC).
- Fluorinate the aldehyde with electrophilic fluorinating agents like DAST, ensuring stereochemical control at the C-3 position.
Use of Chiral Catalysts
Chiral catalysts, such as chiral phase-transfer catalysts or chiral Lewis acids, can be employed to induce stereoselectivity during fluorination or oxidation steps, ensuring the formation of the (2S,3S,4S,5R) stereochemistry.
Multi-step Synthetic Route Summary
| Step | Starting Material | Reagents / Conditions | Key Transformation | Reference/Notes |
|---|---|---|---|---|
| 1 | D-Galactose or D-Glucose | Protection (e.g., acetylation) | Hydroxyl group protection | Common carbohydrate chemistry |
| 2 | Protected hexose | Selective deoxygenation (e.g., PCl₅, PBr₃) | Removal of specific hydroxyl groups | To generate deoxy intermediates |
| 3 | Deoxyhexose | Nucleophilic fluorination (e.g., DAST) | Introduction of fluorine at C-3 | Stereocontrol critical |
| 4 | Fluorinated intermediate | Oxidation (e.g., PCC) | Formation of aldehyde | Aldehyde precursor for final product |
| 5 | Aldehyde | Stereoselective fluorination | Formation of the target fluorohalide | Ensures stereochemistry |
| 6 | Final product | Purification via chromatography | Isolation of (2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | Confirmed by NMR and MS |
Notes on Reaction Conditions and Stereocontrol
- Stereoselectivity is paramount; chiral auxiliaries or catalysts are often employed.
- Temperature control during fluorination influences stereochemistry and yield.
- Protection/deprotection steps are crucial for selectivity, especially in carbohydrate derivatives.
- Purification typically involves chromatography techniques such as HPLC or preparative thin-layer chromatography.
Summary of Research Findings
- Enzymatic methods offer high stereoselectivity and environmentally benign conditions but require specific enzyme sources and optimization.
- Chemical synthesis from protected hexoses provides a versatile route, with fluorination reagents like DAST being central to fluorine introduction.
- Stereochemical control is achieved through reagent choice, reaction conditions, and chiral catalysts, ensuring the desired stereoisomer is obtained.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal exerts its effects is primarily through its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.
Comparison with Similar Compounds
Comparative Analysis Table
Research Implications
- Metabolic Probes : The target compound’s fluorine substitution at position 3 may confer resistance to enzymatic degradation, similar to FDG, making it a candidate for tracing specific metabolic pathways .
- Stereochemical Sensitivity: Differences in configuration (e.g., D-glucose vs. D-mannose) significantly impact biological activity, highlighting the need for precise synthesis .
- Therapeutic Potential: Amino-substituted derivatives demonstrate the importance of functional group diversity in drug design, particularly for targeting glycosylation-related diseases .
Biological Activity
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal is a fluorinated carbohydrate derivative that has garnered attention for its potential biological activity. This compound's unique structure enables various interactions with biological systems, making it a candidate for therapeutic applications. Below is a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H11FO5
- Molecular Weight : 182.15 g/mol
- IUPAC Name : (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal
Mechanisms of Biological Activity
The biological activity of (2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal can be attributed to its ability to interact with specific biological pathways:
- Antioxidant Activity : The compound exhibits antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways linked to diseases such as diabetes and cancer.
- Cell Signaling Modulation : Evidence indicates that it may modulate signaling pathways related to inflammation and cell proliferation.
Synthesis
The synthesis of (2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal typically involves several steps:
- Starting from simple sugars or sugar alcohols.
- Introduction of the fluorine atom through electrophilic fluorination methods.
- Selective protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.
In Vitro Studies
Recent research has focused on the in vitro effects of (2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal on various cell lines:
- Cancer Cell Lines : Studies demonstrated that this compound inhibits the growth of several cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
-
Case Study on Antidiabetic Activity : A study investigated the effects of (2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal on glucose uptake in adipocytes. Results indicated a significant increase in glucose uptake compared to control groups.
- Experimental Setup : 3T3-L1 adipocytes were treated with varying concentrations of the compound.
- Outcome : Enhanced glucose uptake was observed at concentrations above 10 µM.
- Inflammatory Response Modulation : Another study evaluated its effect on inflammatory markers in macrophages. The compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
